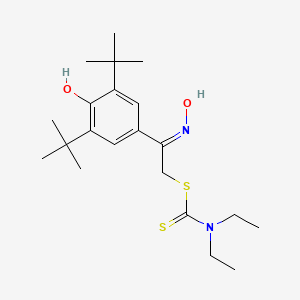

(2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate

説明

BenchChem offers high-quality (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(2E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-hydroxyiminoethyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O2S2/c1-9-23(10-2)19(26)27-13-17(22-25)14-11-15(20(3,4)5)18(24)16(12-14)21(6,7)8/h11-12,24-25H,9-10,13H2,1-8H3/b22-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCONMLJFIJECI-XLNRJJMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=NO)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=S)SC/C(=N/O)/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate is a derivative of phenolic compounds known for their antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant effects, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a hydroxyimino group attached to a diethylcarbamodithioate moiety, which is derived from 3,5-di-tert-butyl-4-hydroxyphenol. Its structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, 3,5-di-tert-butyl-4-hydroxyphenol (BHT), a related compound, has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in various biological systems . The antioxidant activity of (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate can be evaluated using assays such as:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

- FRAP (Ferric Reducing Antioxidant Power)

These assays measure the ability of the compound to neutralize free radicals and reduce oxidative stress.

The compound's biological activity may be attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. Additionally, it may inhibit enzymes involved in oxidative stress pathways, contributing to its protective effects against oxidative damage in cells .

Study 1: Antioxidant Properties in Biological Models

A study evaluated the antioxidant effects of various phenolic compounds, including derivatives of BHT. The results demonstrated that these compounds significantly reduced oxidative stress markers in mouse brain homogenates. The specific IC50 values for the tested compounds indicated strong potency in scavenging reactive oxygen species (ROS), suggesting that (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate could exhibit similar protective effects .

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| BHT | 1.90 | AChE Inhibition |

| (Compound) | TBD | ABTS & FRAP |

Study 2: In Vivo Metabolism

In vivo studies have shown that related compounds undergo significant metabolism in animal models. For example, approximately 36% of a single oral dose of a related antioxidant was metabolized into active metabolites that retained antioxidant properties. This suggests that (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate may similarly be bioavailable and metabolically active .

科学的研究の応用

Antioxidant Activity

One of the primary applications of this compound is its role as an antioxidant. Antioxidants are critical in preventing oxidative stress, which can lead to cellular damage and various diseases. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety contributes significantly to its antioxidant properties.

Case Studies:

- A study highlighted the effectiveness of similar compounds in scavenging free radicals, demonstrating that derivatives with the hydroxyphenyl group exhibit enhanced antioxidant activity compared to their counterparts without this feature .

- Research has shown that compounds with hydroxy groups can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage .

Biological Evaluation

The biological properties of (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate have been evaluated in various contexts.

Key Findings:

- In vitro studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, derivatives have been tested against Mycobacterium avium and shown to outperform standard antibiotics like ciprofloxacin .

- Cytotoxicity assays conducted on human cell lines have demonstrated that certain derivatives maintain a balance between efficacy and safety, suggesting potential therapeutic applications .

Polymer Stabilization

This compound is also recognized for its role in stabilizing polymers, particularly polyolefins. Its incorporation into polymer matrices enhances thermal stability and prevents degradation due to UV exposure.

Industrial Relevance:

- The compound has been utilized as an antioxidant additive in plastics, where it helps maintain material integrity over extended periods .

- The production method for this compound ensures it can be synthesized in forms that enhance its flowability and handling characteristics, which is crucial for industrial applications .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress |

| Biological Evaluation | Antibacterial and antifungal properties | Potential therapeutic use |

| Polymer Stabilization | Enhances thermal stability of polyolefins | Extends material lifespan |

準備方法

Synthetic Strategies and Key Intermediate Formation

Core Phenolic Intermediate Synthesis

The 3,5-di-tert-butyl-4-hydroxyphenyl scaffold is typically derived from 4-hydroxyphenyl precursors via Friedel-Crafts alkylation. For example:

- Friedel-Crafts tert-Butylation :

- Alternative Pathway : Direct tert-butylation of 4-nitrophenol followed by reduction and diazotization to restore the hydroxyl group.

Table 1: Comparison of tert-Butylation Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts AlCl₃ | 65–75 | 90–95 | Over-alkylation, side products |

| Nitro Reduction Route | 50–60 | 85–90 | Multi-step, lower efficiency |

Oxime Formation

The hydroxyimino group is introduced via condensation of the aldehyde intermediate with hydroxylamine:

- Reagents : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, hydroxylamine hydrochloride, sodium acetate.

- Conditions : Ethanol/water (3:1), reflux, 4–6 hours.

- Stereoselectivity : E-configuration favored by neutral-to-alkaline pH (pH 7–8).

Key Observations:

- Yield : 80–85% for E-oxime.

- Byproducts : Z-isomer (<5%) and unreacted aldehyde.

Diethylcarbamodithioate Functionalization

Activation of Oxime Hydroxyl Group

The oxime’s hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) to enable nucleophilic substitution:

Nucleophilic Substitution with Dithiocarbamate

The mesylated oxime reacts with sodium diethylcarbamodithioate:

- Synthesis of Sodium Diethylcarbamodithioate :

- Diethylamine + CS₂ + NaOH → Na⁺[S₂CNEt₂]⁻.

- Reaction Conditions : DMF, 60–70°C, 8–12 hours.

- Yield : 70–75%.

Table 2: Comparison of Leaving Groups in Substitution

| Leaving Group | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Mesylate | 8–12 | 70–75 | 95–98 |

| Tosylate | 12–16 | 65–70 | 90–95 |

Optimization Challenges and Solutions

Steric Hindrance Mitigation

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃) :

- δ 1.40 (s, 18H, t-Bu), δ 1.25 (t, 6H, NCH₂CH₃), δ 4.60 (q, 4H, NCH₂), δ 7.50 (s, 2H, Ar-H).

- IR (KBr) :

- 3350 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1200 cm⁻¹ (C=S).

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Q & A

Q. What are the optimal synthetic routes for (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate, and how can purity be maximized?

Methodological Answer:

- Step 1: Reagent Selection

Use diethyl azodicarboxylate (DEAD) as a coupling agent for hydroxyimino group formation, as demonstrated in Mitsunobu-like reactions for structurally similar compounds . Triphenylphosphine (PPh₃) is recommended as a reductant. - Step 2: Purification

Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) . - Step 3: Yield Optimization

Conduct reaction at 0°C to room temperature to minimize side-product formation. Document yields systematically to identify optimal stoichiometric ratios (e.g., 1:1.1 molar ratio of starting material to DEAD) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

- NMR Analysis

Assign peaks using ¹H and ¹³C NMR in CDCl₃. Key signals:- Di-tert-butyl groups : δ ~1.4 ppm (singlet, 18H).

- Hydroxyimino proton : δ ~8.5 ppm (exchange with D₂O).

- Diethylcarbamodithioate : δ ~3.5–4.0 ppm (quartet, CH₂) .

- IR Validation

Confirm hydroxyl (O–H stretch: ~3200 cm⁻¹), C=N (hydroxyimino: ~1650 cm⁻¹), and C=S (thioamide: ~1200 cm⁻¹) . - Mass Spectrometry

Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl groups) .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Experimental Design

Use accelerated aging studies:- pH Stability : Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via UV-Vis (λ_max ~280 nm) and LC-MS at 0, 24, 48, and 72 hours.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Data Interpretation

Quantify degradation products (e.g., hydrolysis of hydroxyimino to ketone) and calculate rate constants using Arrhenius equations .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

Methodological Answer:

- Environmental Partitioning

Apply OECD 117 guidelines to determine logP (octanol-water partition coefficient). Use HPLC retention time correlations for logP estimation . - Biotic/Abiotic Degradation

Design microcosm studies with soil/water matrices. Monitor parent compound and metabolites via LC-MS/MS. Include controls for photolysis and microbial activity . - Ecotoxicology

Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Calculate EC₅₀/LC₅₀ values and compare to regulatory thresholds .

Q. How can conflicting data on the compound’s antioxidant activity be resolved?

Methodological Answer:

- Contradiction Analysis

- Assay Selection : Compare DPPH, ABTS, and ORAC assays to account for radical specificity and solvent effects (e.g., ethanol vs. DMSO) .

- Standardization

Normalize results to Trolox equivalents and report IC₅₀ values with 95% confidence intervals. Replicate under identical conditions (pH, temperature, incubation time) . - Mechanistic Insights

Use ESR spectroscopy to detect radical scavenging intermediates. Correlate with computational studies (DFT calculations of bond dissociation enthalpies) .

Q. What statistical models are appropriate for analyzing dose-response relationships in biological assays?

Methodological Answer:

- Model Framework

Apply nonlinear regression (e.g., four-parameter logistic model: ) . - Validation

Use Akaike Information Criterion (AIC) to compare models. Bootstrap resampling (n=1000) to estimate parameter uncertainty . - Reporting

Include goodness-of-fit metrics (R², RMSE) and visualize with 95% prediction bands .

Experimental Design & Best Practices

Q. How should a split-plot design be implemented to study the compound’s interaction with other antioxidants?

Methodological Answer:

-

Design Structure

- Main Plots : Antioxidant type (e.g., ascorbic acid, α-tocopherol).

- Subplots : Concentration gradients of the target compound (e.g., 0.1–100 µM).

- Replicates : 4 replicates per treatment, randomized block design to control for batch effects .

-

Data Collection

Measure synergistic/antagonistic effects via combination index (CI) method:Where are doses in combination, and are doses alone achieving the same effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。